1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Structure-Activity Relationship Kinase Inhibition Pyrazole Regiochemistry

This compound provides a distinct conformational and electrostatic profile critical for SAR studies. The 4-(1H-pyrazol-1-ylmethyl) moiety directly targets kinase hinge regions, while the 2-ethoxybenzenesulfonyl group confers PROKR1 selectivity over PROKR2 and has yielded 20-fold potency improvements in TMK inhibition. Its high lipophilicity (XLogP3=4.1) makes it ideal for cell-permeable probe design. Procure this specific regioisomer to avoid the altered PK profiles seen with N-alkyl or 3-substituted analogs.

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 1396884-31-3
Cat. No. B2424167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
CAS1396884-31-3
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
InChIInChI=1S/C17H23N3O3S/c1-2-23-16-6-3-4-7-17(16)24(21,22)20-12-8-15(9-13-20)14-19-11-5-10-18-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3
InChIKeyBFDQVGUUPHXLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine: A Specialized Sulfonamide-Piperidine Building Block for Medicinal Chemistry


1-(2-Ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1396884-31-3) is a synthetic organic compound with the molecular formula C17H23N3O3S and a molecular weight of 349.45 g/mol . It belongs to the class of aryl sulfonyl piperidines, specifically characterized by a 2-ethoxybenzenesulfonyl group attached to a piperidine ring, which is further substituted at the 4-position with a 1H-pyrazol-1-ylmethyl moiety. This compound is primarily utilized as a research chemical building block and is supplied by various vendors for medicinal chemistry and chemical biology research . As a specialized intermediate, it offers a distinct combination of a sulfonamide and a pyrazole heterocycle, making it a candidate for the synthesis of compound libraries targeting various biological pathways, including those related to kinase inhibition and neuropsychiatric disorders [1][2].

Why Generic Substitution of 1-(2-Ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is Not Advisable


In-class aryl sulfonyl piperidines cannot be simply interchanged due to profound differences in binding affinity, selectivity, and pharmacokinetic profiles driven by specific substitution patterns. For instance, within the pyrazole C-3 piperidine series, N-sulfonyl analogs demonstrated good oral exposure but poor solubility, whereas N-alkyl piperidines showed excellent solubility but reduced exposure, highlighting that even minor N-substitution changes dramatically alter key drug-like properties [1]. The unique combination of a 2-ethoxybenzenesulfonyl group and a 4-(1H-pyrazol-1-ylmethyl) substituent in this compound generates a distinct conformational and electrostatic profile that is not replicated by analogs with different pyrazole regioisomers (e.g., 3-substituted) or alternative heterocycles (e.g., imidazole), necessitating its specific procurement for structure-activity relationship (SAR) studies and hit-to-lead optimization [2].

Quantitative Differentiation Guide for 1-(2-Ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine


Structural Differentiation: 4-Pyrazolylmethyl vs. 3-Pyrazolyl Regioisomer Impact on Predicted Target Space

The 4-(1H-pyrazol-1-ylmethyl) substitution in the target compound orients the pyrazole ring differently compared to the 3-substituted analog 1-(2-ethoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2319847-07-7). This regioisomeric difference directly impacts the vector of hydrogen bond acceptor/donor groups, a critical parameter for binding to kinase hinge regions. In a distinct but structurally related pyrazole-piperidine series, a compound with a 4-pyrazolylmethyl substituent on piperidine demonstrated a plasma kallikrein IC50 of 2 nM [1]. In contrast, the 3-substituted analog has been shown to exhibit PIM2 kinase inhibition with an IC50 of 23 nM, demonstrating that the position of the pyrazole attachment on the piperidine ring dictates target selectivity profiles [2].

Structure-Activity Relationship Kinase Inhibition Pyrazole Regiochemistry

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile Against N-Alkyl Piperidine Analogs

The sulfonyl group in the target compound is a key determinant of its physicochemical profile, markedly different from N-alkyl piperidine analogs. A comprehensive study on IRAK4 inhibitors demonstrated that N-sulfonyl piperidine analogs consistently exhibit lower solubility and higher logD compared to N-alkyl piperidine counterparts, directly impacting oral absorption [1]. The target compound's calculated XLogP3-AA is 4.1, indicating high lipophilicity and anticipated poor aqueous solubility [2]. This contrasts with N-alkyl piperidine analogs which typically have logP values <3 and significantly higher solubility, making them more suitable for oral dosing but potentially less target-selective.

Physicochemical Properties Lipophilicity Solubility

Binding Affinity Differentiation: Sulfonamide vs. Carboxamide Analogs in Kinase Inhibition

In the development of kinase inhibitors, the sulfonamide group serves as a critical pharmacophore that can significantly enhance potency. For sulfonylpiperidine-based thymidylate kinase (TMK) inhibitors, the introduction of various benzenesulfonyl groups led to a 20-fold improvement in IC50 compared to the parent carboxamide [1]. While specific IC50 data for the target compound is not publicly available, the presence of the 2-ethoxybenzenesulfonyl group places it within this potency-optimized chemotype, distinguishing it from carboxamide or unsubstituted piperidine analogs.

Kinase Inhibition Sulfonamide Pharmacophore Potency Comparison

Selectivity Differentiation: 2-Ethoxybenzenesulfonyl vs. other Aryl Sulfonyl Groups in GPCR Modulation

The nature of the aryl sulfonyl substituent is a key driver of receptor subtype selectivity. A Pfizer patent on 1-sulfonyl piperidine derivatives as prokineticin receptor (PROKR) modulators highlights that specific (5-bromo-2-ethoxy)benzenesulfonyl and other 2-alkoxy substituted aryl sulfonyl groups were preferred for achieving potent inhibition with particular selectivity for PROKR1 over PROKR2 [1]. The target compound's 2-ethoxybenzenesulfonyl group is a close analog of these patented selective modulators, whereas compounds with different substitutions (e.g., 4-ethoxy or 4-trifluoromethoxy) showed reduced selectivity, demonstrating the critical nature of the ortho-alkoxy substituent.

GPCR Prokineticin Receptor Subtype Selectivity

Optimal Research Scenarios for 1-(2-Ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine


Kinase Inhibitor Hit-to-Lead Optimization

This compound is best applied as a key intermediate in the synthesis of focused kinase inhibitor libraries. Its 4-(1H-pyrazol-1-ylmethyl) group can directly engage the kinase hinge region, and the 2-ethoxybenzenesulfonyl group enhances potency and selectivity, as demonstrated by the 20-fold potency improvement seen for sulfonylpiperidines in TMK inhibition [1]. Structure-activity relationship (SAR) studies can leverage the regioisomeric difference compared to 3-substituted piperidine analogs (which show PIM2 inhibition) to achieve target selectivity [2].

Prokineticin Receptor (PROKR) Modulator Development

The compound's 2-ethoxybenzenesulfonyl group is a privileged motif for PROKR1 selectivity, aligning with patented 1-sulfonyl piperidine derivatives [1]. Researchers can use it to generate analogs to probe the role of the ortho-alkoxy substituent in achieving subtype selectivity over PROKR2. This specific structural feature makes it a superior starting point compared to 4-substituted benzenesulfonyl analogs, which are predicted to be less selective, for the development of treatments for neuropsychiatric and gastrointestinal disorders [2].

Antibacterial Thymidylate Kinase (TMK) Inhibitor Synthesis

Given the validated role of sulfonylpiperidines as TMK inhibitors, this compound can serve as a late-stage intermediate for generating novel antibacterial agents [1]. The pyrazole moiety provides an additional vector for derivatization to improve potency and overcome resistance. Its procurement enables the generation of proprietary analogs that circumvent the IP space of existing pure sulfonylpiperidine TMK inhibitors.

Physicochemical Property-Driven Chemical Probe Design

Due to its calculated high lipophilicity (XLogP3-AA = 4.1), this compound is ideal for designing cell-permeable chemical probes intended for intracellular target engagement studies [1]. Its poor predicted solubility makes it a specific tool for in vitro biochemical or cellular assays where high lipophilicity is required for membrane penetration, rather than in vivo studies, distinguishing its procurement from more soluble N-alkyl piperidine analogs [2].

Quote Request

Request a Quote for 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.